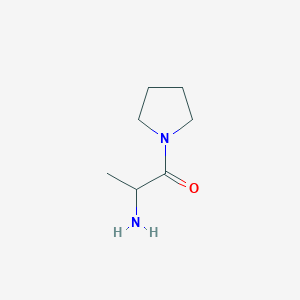

2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Description

BenchChem offers high-quality 2-Amino-1-(pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVTDXOGUNDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-1-(pyrrolidin-1-yl)propan-1-one CAS number 56420-84-9

As a Senior Application Scientist, I approach the characterization and utilization of chemical building blocks not merely as static reagents, but as functional nodes within broader biochemical systems. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (CAS 56420-84-9), commonly known as Alanine pyrrolidide , is a prime example of this philosophy.

This in-depth technical guide explores the physicochemical profile, pharmacological mechanisms, and validated experimental workflows associated with this compound, specifically focusing on its role as a foundational Dipeptidyl Peptidase-4 (DPP-IV) inhibitor and dipeptide mimetic.

Chemical Identity and Physicochemical Profiling

2-Amino-1-(pyrrolidin-1-yl)propan-1-one is an amino acid amide derivative where the carboxylic acid group of alanine is conjugated with a pyrrolidine ring[1]. In drug discovery, this specific structural motif is highly valued for its ability to mimic the N-terminal sequence of endogenous peptide hormones, making it a critical scaffold in the development of metabolic therapeutics.

To facilitate rapid comparison and integration into computational chemistry workflows, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 2-amino-1-(pyrrolidin-1-yl)propan-1-one |

| CAS Registry Number | 56420-84-9 |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Topological Polar Surface Area (TPSA) | 46.3 Ų |

| XLogP3 (Lipophilicity) | -0.3 |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Rotatable Bonds | 2 |

| Exact Mass | 142.1106 Da |

Data sourced from computed molecular descriptors[1].

Pharmacological Mechanism: DPP-IV Inhibition & Incretin Modulation

The Causality of Structural Mimicry

The primary pharmacological relevance of 2-amino-1-(pyrrolidin-1-yl)propan-1-one lies in its ability to competitively inhibit Dipeptidyl Peptidase-4 (DPP-IV)[2]. DPP-IV is a serine exopeptidase that specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. This enzyme is responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are critical for glucose homeostasis[3].

Why Alanine Pyrrolidide? The selection of this specific molecule as an inhibitor is driven by precise structural causality. The pyrrolidine ring perfectly mimics the restricted conformational space of a proline residue at the P1 position of the enzyme's active site. Simultaneously, the alanine-derived primary amine mimics the P2 position. Because the amide bond in the pyrrolidide is highly resistant to proteolytic cleavage compared to a standard peptide bond, the molecule acts as a competitive pseudosubstrate . It occupies the catalytic pocket, thereby preventing the enzyme from binding and degrading endogenous GLP-1[2][3].

GLP-1 Degradation Pathway and Competitive DPP-IV Inhibition by Alanine Pyrrolidide.

Synthetic Workflows

While novel one-step synthesis methods utilizing dimethyldichlorosilane have been documented to produce α -amino acid amides like L-alanine pyrrolidide with yields up to 88.6%[4], standard laboratory environments often rely on classical peptide coupling.

The following protocol details the synthesis of the hydrochloride salt of 2-amino-1-(pyrrolidin-1-yl)propan-1-one. By utilizing EDC/HOBt rather than stronger coupling agents (e.g., HATU), we deliberately minimize the risk of racemization at the α -carbon, ensuring stereochemical fidelity if a specific enantiomer (L- or D-Ala) is required.

Protocol 1: Synthesis via Boc-Chemistry

Self-Validating System: This workflow includes built-in checkpoints (TLC and LC-MS) to ensure the intermediate is fully formed before proceeding to the harsh acidic conditions of deprotection, preventing the accumulation of unreacted starting materials.

Step 1: Amide Coupling

-

Dissolve 1.0 eq of Boc-Ala-OH in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 15 minutes to activate the carboxylic acid.

-

Add 1.5 eq of Pyrrolidine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Stir at room temperature for 12 hours.

-

Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the Boc-Ala-OH spot confirms reaction completion.

-

Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection

-

Dissolve the crude intermediate in a minimal amount of DCM.

-

Add 10 volumes of 4M HCl in dioxane. Stir at room temperature for 2 hours.

-

Validation Checkpoint: The product (Alanine pyrrolidide hydrochloride) will precipitate as a white solid. If precipitation is incomplete, add cold diethyl ether to force the salt out of solution.

-

Filter, wash with cold ether, and dry under high vacuum. Confirm final identity via LC-MS (Expected [M+H]+ = 143.2 m/z).

In Vitro Validation: DPP-IV Inhibition Assay

To evaluate the biological efficacy of the synthesized 2-amino-1-(pyrrolidin-1-yl)propan-1-one, a kinetic chromogenic assay is employed.

Causality of Assay Design: We utilize Gly-Pro-p-nitroanilide (Gly-Pro-pNA) as the substrate. When DPP-IV cleaves the post-proline bond, it liberates p-nitroaniline (pNA), which absorbs strongly at 405 nm. By measuring absorbance continuously over time rather than at a single endpoint, we can detect non-linear reaction rates, providing critical insights into the binding kinetics (e.g., fast-on/fast-off competitive inhibition vs. slow, tight-binding).

Protocol 2: Kinetic Chromogenic Assay

Self-Validating System: This assay embeds a "No Enzyme" blank to account for spontaneous substrate hydrolysis, and a "Reference Inhibitor" (e.g., Sitagliptin) to validate the dynamic range and sensitivity of the recombinant enzyme batch.

-

Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, containing 0.1 mg/mL BSA). Prepare a 10 mM stock of Alanine pyrrolidide in DMSO, and perform serial dilutions in Assay Buffer (final well concentrations ranging from 1 nM to 100 μ M).

-

Pre-Incubation: In a 96-well clear-bottom microplate, add 10 μ L of the inhibitor dilutions and 40 μ L of recombinant human DPP-IV (final concentration ~0.5 nM) to the respective wells. Incubate at 37°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

-

Substrate Addition: Initiate the reaction by adding 50 μ L of 2 mM Gly-Pro-pNA substrate (final concentration 1 mM) to all wells.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 1 minute for 30 minutes at 37°C.

-

Data Analysis: Extract the initial linear velocity ( V0 ) for each well. Calculate the percentage of inhibition relative to the vehicle control (DMSO only). Plot the log[Inhibitor] vs. normalized response to determine the IC50 using a 4-parameter logistic non-linear regression model.

References

-

Title: 2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411 Source: PubChem, National Library of Medicine URL: [Link]

-

Title: Information on EC 3.4.14.5 - dipeptidyl-peptidase IV Source: BRENDA Enzyme Database URL: [Link]

-

Title: Dimethyldichlorosilane – an Effective Reagent for One-Step Synthesis of α-Amino Acid Amides Source: Pharmaceutical Chemistry Journal (via ResearchGate) URL: [Link]

- Title: WO2006076231A2 - Combination therapy for the treatment of diabetes and conditions related thereto and for the treatment of conditions ameliorated by increasing a blood glp-1 level Source: Google Patents URL

Sources

- 1. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s) Sus scrofa and UniProt Accession P22411 - BRENDA Enzyme Database [brenda-enzymes.org]

- 3. WO2006076231A2 - Combination therapy for the treatment of diabetes and conditions related thereto and for the treatment of conditions ameliorated by increasing a blood glp-1 level - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Abstract: This technical guide provides a comprehensive overview of 2-amino-1-(pyrrolidin-1-yl)propan-1-one, a chiral building block of significant interest to the pharmaceutical and chemical research sectors. The document details the molecule's chemical identity, outlines a robust and field-proven synthetic pathway via amide coupling, and presents a systematic workflow for its purification and analytical characterization. Methodologies are explained with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational rigidity, basic nitrogen atom, and potential for stereochemical diversity make it a valuable component for modulating pharmacological properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. The strategic incorporation of the pyrrolidine motif is a well-established approach in the design of novel therapeutics, including antiviral and antipsychotic drugs.[1]

Overview of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a derivative of the amino acid alanine, where the carboxylic acid has been converted to a pyrrolidinyl amide. This structure combines the chirality of the alanine backbone with the valuable pyrrolidine moiety, making it a versatile synthon for further chemical elaboration. Its IUPAC name is confirmed as 2-amino-1-pyrrolidin-1-ylpropan-1-one.[3][4] The presence of a primary amine and a tertiary amide within a compact, chiral framework allows for diverse applications in the synthesis of more complex molecular architectures for drug discovery programs.

Chemical Identity and Properties

A summary of the key identifiers and computed physicochemical properties for 2-amino-1-(pyrrolidin-1-yl)propan-1-one is provided below. These data are essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 2-amino-1-pyrrolidin-1-ylpropan-1-one | [3][4] |

| CAS Number | 56420-84-9 | [3][4] |

| Molecular Formula | C₇H₁₄N₂O | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Monoisotopic Mass | 142.110613074 Da | [3] |

| SMILES | CC(C(=O)N1CCCC1)N | [3][5] |

| InChIKey | IVBVTDXOGUNDHC-UHFFFAOYSA-N | [3] |

| XLogP3 (Predicted) | -0.3 | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

Synthesis Strategy: Amide Coupling Pathway

The most direct and reliable method for synthesizing 2-amino-1-(pyrrolidin-1-yl)propan-1-one is through a two-step sequence involving the coupling of a protected amino acid with pyrrolidine, followed by the removal of the protecting group. This approach is a cornerstone of peptide synthesis and is readily adaptable for this target molecule.

Rationale for the Synthetic Approach

The primary amine of alanine is a potent nucleophile that would interfere with the desired amide bond formation by reacting with the activated carboxyl group of another alanine molecule. Therefore, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is installed on the nitrogen atom. This strategy ensures that the carboxyl group of N-Boc-alanine selectively reacts with the secondary amine of pyrrolidine. The subsequent deprotection step under acidic conditions cleanly removes the Boc group to yield the final product.

Caption: Synthetic workflow for 2-amino-1-(pyrrolidin-1-yl)propan-1-one.

Experimental Protocol: Synthesis

Part A: Amide Coupling

-

Reagent Preparation: In a round-bottom flask under an argon atmosphere, dissolve N-Boc-Alanine (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. The formation of the active ester is the critical step enabling the subsequent nucleophilic attack.

-

Amine Addition: Add pyrrolidine (1.2 equiv.) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-Alanine is consumed.

-

Work-up: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Part B: Deprotection

-

Acidolysis: Dissolve the crude N-Boc protected intermediate from the previous step in DCM. Add a solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The TFA protonates the Boc group, leading to its cleavage as isobutylene and carbon dioxide.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization and Extraction: Dissolve the residue in water and basify to pH >10 with 2M NaOH. Extract the aqueous layer multiple times with ethyl acetate.

-

Final Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude final product, which can then be purified.

Purification and Characterization Workflow

Unambiguous confirmation of the chemical structure and assessment of purity are critical for any synthesized compound intended for further research. A multi-technique approach is mandatory for a self-validating system of analysis.

Caption: Integrated workflow for purification and characterization.

Purification Protocol: Column Chromatography

-

Adsorbent: Prepare a silica gel slurry in the chosen eluent system and pack it into a glass column.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Elute the column with a gradient of DCM and Methanol (e.g., starting from 100:0 DCM:MeOH and gradually increasing the polarity). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent is often necessary to prevent the amine product from tailing on the acidic silica gel.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 2-amino-1-(pyrrolidin-1-yl)propan-1-one.

Analytical Methodologies

A. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI) is ideal for this polar molecule. Dissolve a small sample in methanol.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 143.1179. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition.[5]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the exact structure and confirm the connectivity of atoms.

-

Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Protons on the pyrrolidine ring, the methine (CH) and methyl (CH₃) groups of the alanine backbone, and the primary amine (NH₂) protons.

-

Expected ¹³C NMR Signals: A signal for the carbonyl carbon (C=O) in the amide region (~170-175 ppm), along with signals for the carbons of the pyrrolidine and alanine fragments.

C. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Method: A reverse-phase column (e.g., C18) is typically used. An isocratic or gradient elution with a mobile phase of water and acetonitrile, often containing an additive like TFA or formic acid, is employed. Detection is commonly performed with a UV detector. The analysis of related amino acid derivatives is well-established.[6]

-

Expected Result: A single major peak in the chromatogram, with an integrated area of >95%, indicates a high degree of purity suitable for most research applications.

Applications in Research and Development

As a functionalized chiral building block, 2-amino-1-(pyrrolidin-1-yl)propan-1-one serves as a valuable starting material in synthetic organic chemistry and drug discovery. The primary amine provides a reactive handle for a wide range of chemical transformations, including:

-

Further Amide or Sulfonamide Formation: Reaction with carboxylic acids or sulfonyl chlorides to build more complex structures.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

N-Alkylation or N-Arylation: To introduce substituents on the primary amine.

The inherent chirality derived from alanine makes it particularly useful for the stereoselective synthesis of pharmaceutical intermediates and target molecules where specific stereoisomers are required for biological activity.

Conclusion

This guide has detailed the identity, synthesis, and characterization of 2-amino-1-(pyrrolidin-1-yl)propan-1-one. The presented two-step synthesis via amide coupling of N-Boc-alanine and pyrrolidine is a robust and scalable method. The described purification and multi-technique analytical workflow provides a reliable system for obtaining and validating this compound at high purity. Due to the prevalence of its structural motifs in bioactive molecules, this compound is a highly valuable tool for professionals engaged in chemical synthesis and pharmaceutical research.

References

-

PubChem. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.

-

ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubChemLite. 2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. PubChemLite. Available at: [Link]

-

National Institutes of Health. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate. Available at: [Link]

-

MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

-

PubChem. 2-Amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Cheméo. Available at: [Link]

-

Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available at: [Link]

-

MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one 95% | CAS: 56420-84-9 | AChemBlock [achemblock.com]

- 5. PubChemLite - 2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (C7H14N2O) [pubchemlite.lcsb.uni.lu]

- 6. lcms.cz [lcms.cz]

Thermodynamic and Empirical Solubility Profiling of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one in Organic Solvents

Introduction & Structural Causality

The rational selection of solvents for synthesis, extraction, and formulation relies on a deep understanding of a molecule's physicochemical properties. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (also known as DL-Ala-pyrrolidide, CID 9920411) [1] is a highly polar, low-molecular-weight organic compound (142.20 g/mol ).

To predict and manipulate its solubility, we must first analyze the causality between its molecular architecture and its macroscopic phase behavior. The molecule features three distinct structural domains:

-

Primary Amine (-NH₂): Acts as both a strong hydrogen-bond (H-bond) donor and acceptor.

-

Tertiary Amide (Pyrrolidine Ring): The carbonyl oxygen is a potent H-bond acceptor, while the nitrogen is sterically hindered and resonance-stabilized, preventing it from acting as a donor.

-

Aliphatic Backbone: The propan-1-one skeleton and pyrrolidine ring provide a localized hydrophobic surface area, contributing to London dispersion forces.

With a computed XLogP3 of -0.3 [1], the compound is intrinsically hydrophilic. This structural profile dictates a high thermodynamic affinity for protic and polar aprotic solvents, while creating a massive energetic barrier to dissolution in non-polar aliphatic hydrocarbons.

Thermodynamic Solvation Framework

To move beyond empirical guesswork, we apply the Hansen Solubility Parameters (HSP) framework [2]. Dissolution occurs when the cohesive energy density of the solvent closely matches that of the solute. The total cohesive energy is divided into three parameters:

-

δD (Dispersion): Non-polar, van der Waals interactions.

-

δP (Polarity): Permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Electron exchange interactions (donor/acceptor).

Using the Van Krevelen and Hoftyzer group contribution method [3], we can estimate the HSP values for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one. The presence of the primary amine and tertiary amide significantly elevates both δP and δH .

Estimated HSP for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one:

-

δD≈16.5 MPa1/2

-

δP≈11.2 MPa1/2

-

δH≈13.8 MPa1/2

Solvents whose HSP coordinates fall within the interaction sphere (radius R0 ) of the solute will dissolve it spontaneously. The distance ( Ra ) between solute and solvent in the 3D HSP space is calculated as:

Ra2=4(δD,solute−δD,solvent)2+(δP,solute−δP,solvent)2+(δH,solute−δH,solvent)2Predicted Solubility Profile in Organic Solvents

Based on the thermodynamic framework, the solubility of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one across various solvent classes is summarized below.

Quantitative Data Summary

| Solvent Class | Specific Solvent | δD | δP | δH | Predicted Solubility | Interaction Mechanism |

| Protic | Methanol | 15.1 | 12.3 | 22.3 | Very High (>100 mg/mL) | Strong H-bond donor/acceptor pairing with solute's amine and amide. |

| Protic | Ethanol | 15.8 | 8.8 | 19.4 | High (>50 mg/mL) | Excellent H-bond pairing; slightly lower polarity than methanol. |

| Polar Aprotic | DMSO | 18.4 | 16.4 | 10.2 | Very High (>100 mg/mL) | Strong dipole-dipole interactions; excellent H-bond acceptor for the solute's -NH₂. |

| Polar Aprotic | Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate - High | High polarity ( δP ) overcomes the lack of H-bond donation. |

| Halogenated | Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate (~10-30 mg/mL) | Good dispersion match; weak H-bond donation from DCM to the amide carbonyl. |

| Non-Polar | Hexane | 14.9 | 0.0 | 0.0 | Very Low (<1 mg/mL) | Massive δP and δH mismatch; incapable of breaking solute's crystal lattice. |

(Note: HSP values for solvents are standard literature values in MPa 1/2 [2].)

Figure 1: Solvation pathways and interaction mechanisms based on solvent classification.

Experimental Protocol: Equilibrium Solubility Determination

Theoretical predictions must be validated through rigorous empirical testing. The saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility [4]. The following protocol is a self-validating system designed to eliminate supersaturation artifacts and temperature fluctuations.

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

-

Ensure the 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is highly pure (>98%) and fully characterized (e.g., via PXRD) to confirm its crystalline polymorph, as different polymorphs exhibit different intrinsic solubilities.

Step 2: Saturation & Equilibration

-

Add an excess amount of the solid compound to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

-

Causality Check: The excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, establishing true thermodynamic equilibrium.

-

Place the vial in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours.

Step 3: Phase Separation

-

Remove the vial and allow it to stand undisturbed in the thermostated bath for 2 hours to promote initial sedimentation.

-

Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

-

Critical Insight: Centrifugation is prioritized over filtration for highly polar organic solvents, as membrane filters (e.g., PTFE or Nylon) can selectively adsorb the solute or partially dissolve, skewing the quantitative results [4].

Step 4: Quantification

-

Carefully extract the clear supernatant and dilute it volumetrically with a compatible mobile phase (e.g., Water/Acetonitrile 50:50 v/v).

-

Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's λmax (typically around 210-220 nm due to the amide bond).

-

Validate the method for linearity, precision, and accuracy prior to analyzing the unknown samples.

Figure 2: Self-validating saturation shake-flask workflow for equilibrium solubility.

Conclusion

The solubility of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is fundamentally governed by its capacity for extensive hydrogen bonding and its high polarity. By applying the Hansen Solubility Parameters framework, we can confidently predict its high solubility in protic (methanol, ethanol) and polar aprotic (DMSO, DMF) solvents, and its insolubility in non-polar aliphatic hydrocarbons.

For downstream applications such as purification or crystallization, this data suggests that an anti-solvent crystallization strategy —using ethanol as the primary solvent and hexane or heptane as the anti-solvent—would be highly effective for isolating the compound in high purity.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9920411, 2-Amino-1-(pyrrolidin-1-yl)propan-1-one." PubChem, [Link].

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press, 2007. [Link].

-

Van Krevelen, D. W., and Te Nijenhuis, K. Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. 4th ed., Elsevier Science, 2009. [Link].

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008, pp. 335-341. [Link].

Unlocking the Mechanism of Action of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one (Alanine Pyrrolidide): A Core Technical Guide

Executive Summary

2-Amino-1-(pyrrolidin-1-yl)propan-1-one , widely known in pharmacological literature as Alanine pyrrolidide (Ala-Pyrr) , is a foundational synthetic molecule in the study of incretin biology. As a potent, competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV), this compound prevents the rapid enzymatic degradation of crucial metabolic hormones, notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This guide details the structural rationale, mechanism of action, and self-validating experimental workflows associated with Ala-Pyrr, providing a comprehensive resource for drug development professionals and metabolic researchers.

Structural Rationale & Chemical Identity

The molecular architecture of Ala-Pyrr (C₇H₁₄N₂O) is not arbitrary; it is a meticulously designed substrate mimetic[1]. DPP-IV is a specialized serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides, provided the penultimate (P1) residue is a proline or an alanine.

Causality in Design: To competitively inhibit this enzyme, Ala-Pyrr was synthesized to exploit the enzyme's specific binding pockets:

-

The Pyrrolidine Ring (P1 Mimetic): The pyrrolidine ring perfectly mimics the cyclic, aliphatic structure of a proline residue. This allows the molecule to anchor deeply into the hydrophobic S1 pocket of the DPP-IV active site.

-

The Alanine Moiety (P2 Mimetic): The alanine provides a primary amine at the N-terminus. This free amino group forms critical salt bridges with the Glu205 and Glu206 residues located in the S2 pocket of the enzyme, a strict requirement for DPP-IV substrate recognition.

Mechanism of Action: The DPP-IV Inhibition Pathway

The mechanism of action of Ala-Pyrr is rooted in competitive, reversible enzyme inhibition[2].

Normal Physiology: Upon meal ingestion, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively. These incretins stimulate pancreatic beta cells to secrete insulin in a glucose-dependent manner. However, their physiological half-life is exceptionally short (<2 minutes) because DPP-IV rapidly cleaves their N-terminal dipeptides (His-Ala from GLP-1; Tyr-Ala from GIP), rendering them inactive[3].

Inhibitory Action: Ala-Pyrr acts as a competitive antagonist at the DPP-IV catalytic triad (Ser630, Asp708, His740)[4]. Because its pyrrolidine ring forms an amide bond with the alanine rather than a standard peptide bond, it is highly resistant to actual cleavage by the Ser630 hydroxyl group. By occupying the active site, Ala-Pyrr physically blocks endogenous incretins from binding.

Downstream Effects: The preservation of intact GLP-1 and GIP allows these hormones to bind to their respective G-protein coupled receptors (GPCRs) on pancreatic beta cells. This activates adenylate cyclase, elevating intracellular cAMP, which subsequently activates the Protein Kinase A (PKA) pathway to trigger insulin exocytosis[5].

Figure 1: Mechanism of action of Ala-Pyrr in competitively preserving incretin-mediated insulin secretion.

Quantitative Data: Enzyme Kinetics

Ala-Pyrr is a highly effective reversible inhibitor. When compared to other early-stage and advanced DPP-IV inhibitors, its kinetic profile highlights its role as a critical tool compound in early diabetes research.

| Compound | Target | IC50 / Ki | Mechanism | Clinical Status |

| Ala-pyrrolidide | DPP-IV | ~340 nM (Ki) | Reversible, competitive | Preclinical / Tool Compound |

| Isoleucine-thiazolidide | DPP-IV | ~130 nM (Ki) | Reversible, competitive | Preclinical |

| Vildagliptin | DPP-IV | ~3 nM (IC50) | Covalent, slow-binding | Approved (T2DM) |

Quantitative data synthesized from the BRENDA Enzyme Database and related patent literature[6][7].

Experimental Workflows: Self-Validating Protocols

To accurately measure the inhibitory potency (Ki) of Ala-Pyrr, researchers utilize a continuous fluorometric assay. This protocol is designed as a self-validating system , ensuring that signal changes are strictly caused by enzymatic activity and not artifactual degradation.

Protocol: In Vitro Fluorometric DPP-IV Inhibition Assay

Causality of Reagents:

-

Substrate (Gly-Pro-AMC): 7-amino-4-methylcoumarin (AMC) is non-fluorescent when conjugated via an amide bond to the Gly-Pro dipeptide. Upon cleavage by DPP-IV, free AMC is released, becoming highly fluorescent. This provides a direct, real-time readout of enzyme velocity.

-

Buffer (HEPES pH 7.4): Maintains the physiological pH required for the optimal protonation state of the DPP-IV catalytic triad.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA). Dilute purified recombinant human DPP-IV to a working concentration of 0.5 nM.

-

Inhibitor Titration: Prepare a serial dilution of Ala-Pyrr ranging from 10 μM down to 1 nM in the assay buffer.

-

Pre-Incubation: Combine 50 μL of the enzyme solution with 25 μL of the Ala-Pyrr dilutions in a black 96-well microplate. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

-

Substrate Addition: Initiate the reaction by adding 25 μL of Gly-Pro-AMC (final concentration 50 μM).

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm; Emission: 460 nm).

-

Self-Validation (Controls):

-

Blank Control: Buffer + Substrate (No Enzyme). Validates that AMC is not auto-hydrolyzing.

-

Positive Control: Enzyme + Substrate + Sitagliptin (100 nM). Validates that the enzyme is fully inhibitable by a known, potent standard.

-

-

Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Use the Cheng-Prusoff equation to convert the IC50 to the inhibition constant (Ki).

Figure 2: Self-validating fluorometric workflow for determining Ala-Pyrr inhibition kinetics.

Translational Impact & Drug Development Context

While 2-Amino-1-(pyrrolidin-1-yl)propan-1-one is primarily a preclinical tool compound, its structural blueprint was revolutionary for modern diabetology[8]. The simple pyrrolidide scaffold proved that mimicking the P1/P2 incretin residues was a viable therapeutic strategy for glycemic control.

However, simple pyrrolidides suffer from rapid clearance and moderate potency. Drug developers utilized the Ala-Pyrr scaffold to create second-generation "gliptins." By substituting the pyrrolidine ring with a cyano group (creating cyanopyrrolidines like Vildagliptin and Saxagliptin), researchers transformed the molecule from a simple competitive inhibitor into a covalent, slow-binding reversible inhibitor[9]. The cyano group reacts with the Ser630 hydroxyl to form a temporary imidate adduct, vastly increasing the drug's half-life and potency, culminating in blockbuster therapies for Type 2 Diabetes Mellitus.

References

-

"2-Amino-1-(pyrrolidin-1-yl)propan-1-one | CID 9920411", PubChem (National Institutes of Health). URL: [Link]

- "WO2006076231A2 - Combination therapy for the treatment of diabetes and conditions related thereto", Google Patents.

- "WO2012040279A1 - Modulators of the gpr119 receptor and the treatment of disorders related thereto", Google Patents.

- "US20210030848A1 - Elevated intracranial pressure treatment", Google Patents.

-

"Information on EC 3.4.14.5 - dipeptidyl-peptidase IV", BRENDA Enzyme Database. URL: [Link]

- "Combination therapy for the treatment of diabetes and conditions related thereto", Googleapis.

- "US6303661B1 - Use of dipeptidyl peptidase IV effectors for lowering the blood glucose level in mammals", Google Patents.

- "US8173663B2 - Dipeptidyl peptidase inhibitors", Google Patents.

Sources

- 1. 2-Amino-1-(pyrrolidin-1-yl)propan-1-one | C7H14N2O | CID 9920411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006076231A2 - Combination therapy for the treatment of diabetes and conditions related thereto and for the treatment of conditions ameliorated by increasing a blood glp-1 level - Google Patents [patents.google.com]

- 3. WO2012040279A1 - Modulators of the gpr119 receptor and the treatment of disorders related thereto - Google Patents [patents.google.com]

- 4. Reference to 3.4.14.5; Id = 649275 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. US20210030848A1 - Elevated intracranial pressure treatment - Google Patents [patents.google.com]

- 6. Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s) Sus scrofa and UniProt Accession P22411 - BRENDA Enzyme Database [brenda-enzymes.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US6303661B1 - Use of dipeptidyl peptidase IV effectors for lowering the blood glucose level in mammals - Google Patents [patents.google.com]

- 9. US8173663B2 - Dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]

Neuropharmacology of Pyrrolidine-Containing Synthetic Cathinones: Mechanisms, Selectivity, and Experimental Methodologies

Executive Summary

Pyrrolidine-containing synthetic cathinones—most notably 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP)—represent a structurally distinct and highly potent subclass of new psychoactive substances (NPS). Unlike traditional amphetamine-type stimulants that act primarily as monoamine releasers, the addition of a bulky pyrrolidine ring fundamentally shifts their pharmacological profile. These compounds function as potent, pure reuptake inhibitors at the dopamine transporter (DAT) and norepinephrine transporter (NET), with 1[1]. This extreme DAT/SERT selectivity ratio is the primary neuropharmacological driver of their profound psychomotor stimulation, high abuse liability, and severe clinical toxicity.

Structural Determinants of Transporter Selectivity

The core scaffold of synthetic cathinones features a β-keto amphetamine backbone. However, the neuropharmacological identity of pyrrolidine-containing variants is dictated by specific structural motifs that dictate transporter binding causality:

-

The Pyrrolidine Ring : Enclosing the terminal amine into a pyrrolidine ring creates steric bulk that prevents the molecule from being translocated by the transporter. Consequently, these drugs bind to the outward-facing conformation of DAT but cannot be transported into the cytoplasm,2[2].

-

The α-Alkyl Chain : The length of the α-alkyl chain (e.g., the valerophenone in α-PVP) directly correlates with DAT affinity. Extending the chain increases lipophilicity and optimal binding pocket occupancy,3[3].

-

Ring Substitutions : The presence of a 3,4-methylenedioxy group (as seen in MDPV) slightly enhances SERT affinity compared to the unsubstituted α-PVP, though both remain 4[4].

Fig 1. Neuropharmacological mechanism of pyrrolidine cathinones via DAT blockade.

Quantitative Transporter Profiles

The reinforcing efficacy of stimulant drugs is positively correlated with their potency to inhibit DAT and negatively modulated by SERT inhibition. Pyrrolidine cathinones exhibit1[1].

Table 1: Comparative Monoamine Transporter Inhibition (IC₅₀ values)

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |

| MDPV | ~4.1 | ~3300 | ~800 | [1],[2] |

| α-PVP | ~11.6 | >10,000 | >860 | [2] |

| Cocaine | ~211 | ~162 | ~0.76 | [5] |

| Mephedrone | ~118 | ~223 | ~1.88 | [6] |

Note: Lower IC₅₀ values indicate higher potency. The massive DAT/SERT ratio of MDPV and α-PVP drives their intense abuse liability compared to cocaine or non-pyrrolidine cathinones like mephedrone.

In Vitro Methodologies: Validating Transporter Kinetics

To accurately profile the transporter kinetics of novel pyrrolidine cathinones, researchers employ radiotracer uptake inhibition assays. While heterologous expression systems (e.g., HEK293 cells) are common, 5[5]. Synaptosomes preserve the endogenous presynaptic regulatory machinery, vesicular pools, and native lipid microenvironment, preventing the artifactual IC₅₀ shifts sometimes observed in overexpressed cell lines[7],[5].

Fig 2. Step-by-step workflow for in vitro radiotracer uptake inhibition assay.

Step-by-Step Protocol: Synaptosomal [³H]-Monoamine Uptake Inhibition Assay

This protocol is designed as a self-validating system. The inclusion of specific pharmacological blockers ensures that the measured radioactivity is exclusively the result of transporter-mediated uptake, establishing a reliable baseline for calculating the test compound's IC₅₀.

-

Tissue Preparation & Osmotic Maintenance : Isolate the striatum (for DAT assays) or prefrontal cortex (for NET/SERT assays) from adult male Wistar rats. Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

-

Causality : The 0.32 M sucrose solution is isotonic to intracellular fluid. This osmotic balance is critical; it prevents the synaptosomes (sheared nerve terminals) from lysing, thereby keeping the transporter proteins in their native membrane orientation.

-

-

Differential Centrifugation : Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet heavy debris and nuclei (P1). Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in oxygenated Krebs-HEPES buffer (KHB).

-

Drug Equilibration (Pre-incubation) : Aliquot the synaptosomal suspension into 96-well plates. Add the pyrrolidine cathinone (e.g., α-PVP) at varied concentrations (10⁻¹¹ to 10⁻⁵ M). Incubate at 37°C for 5 minutes.

-

Causality : Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the transporter's binding pocket before the introduction of the radiotracer, ensuring accurate IC₅₀ derivation.

-

-

Radiotracer Addition & Self-Validation : Add 50 nM of [³H]dopamine (or [³H]serotonin for SERT). Incubate for exactly 10 minutes at 37°C.

-

Self-Validating Control : To define non-specific background uptake (e.g., passive diffusion or binding to plastic), parallel wells must be treated with a saturating concentration of a known selective inhibitor (e.g., 10 µM nomifensine for DAT, or 10 µM fluoxetine for SERT). Specific uptake is calculated by subtracting this background from the total uptake.

-

-

Reaction Termination & Rapid Filtration : Terminate the assay by rapid vacuum filtration through GF/B glass-fiber filters using a 96-well cell harvester. Immediately wash the filters three times with ice-cold KHB.

-

Causality : The sudden drop in temperature to 4°C instantly halts all transporter kinetics, trapping the internalized [³H]-substrate. Pre-soaking the GF/B filters in 0.1% polyethylenimine (a cationic polymer) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radiotracer to the filter matrix.

-

-

Quantification : Extract the filters, add liquid scintillation cocktail, and measure the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. 8[8].

In Vivo Behavioral Pharmacology

The extreme DAT selectivity determined in vitro translates directly to potent in vivo behavioral effects. In rodent models,9[9]. Furthermore, in intravenous self-administration (IVSA) paradigms—the gold standard for assessing abuse liability—pyrrolidine cathinones maintain significantly higher rates of responding on progressive-ratio schedules compared to cocaine, 10[10]. The lack of SERT inhibition removes the "braking" effect typically associated with serotonergic signaling, leading to unchecked dopaminergic hyperstimulation[10].

Conclusion

Pyrrolidine-containing synthetic cathinones are a masterclass in how subtle structural modifications—specifically the addition of a pyrrolidine ring and an extended α-alkyl chain—can fundamentally alter neuropharmacology. By transforming the molecule into a highly selective, non-substrate inhibitor of DAT, these compounds bypass the vesicular depletion seen with releasers, instead causing rapid, massive accumulations of synaptic dopamine. Understanding these structure-activity relationships through rigorous, self-validating in vitro and in vivo methodologies is paramount for developing targeted pharmacotherapies for synthetic stimulant overdoses.

Sources

- 1. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone: Self-administration and locomotor stimulation in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Technical Guide to Therapeutic Applications and Drug Development

Executive Summary

As a privileged structure in medicinal chemistry, the pyrrolidine ring—a five-membered saturated nitrogen heterocycle—offers unparalleled advantages in drug design. Unlike flat aromatic rings, the sp³-hybridized carbon atoms of pyrrolidine provide a globular, three-dimensional architecture that enhances spatial coverage within biological target pockets, a dynamic conformational flexibility known as "pseudorotation" (1)[1]. Currently, over 60 FDA-approved drugs leverage this scaffold to optimize pharmacokinetics, solubility, and target affinity (2)[2]. This technical guide synthesizes the mechanistic pathways, quantitative data, and self-validating experimental protocols required to successfully develop pyrrolidine-based therapeutics.

Mechanistic Pathways & Target Profiles

The versatility of the pyrrolidine nucleus allows it to function as a highly selective pharmacophore across diverse therapeutic areas, from metabolic disorders to oncology.

DPP-4 Inhibition in Metabolic Disorders

In the management of Type 2 Diabetes, pyrrolidine derivatives act as potent dipeptidyl peptidase-4 (DPP-4) inhibitors. The structural rationale for utilizing pyrrolidine here is its ability to precisely orient functional groups into the enzyme's active site. For example, compounds like vildagliptin and saxagliptin utilize a nitrile group attached to the pyrrolidine core to form a reversible covalent bond with the catalytic Ser630 residue, coordinated by Tyr547 within the S1 pocket of the DPP-4 enzyme (3)[3]. This interaction halts the degradation of incretin hormones (GLP-1 and GIP), thereby amplifying glucose-dependent insulin secretion.

Mechanism of DPP-4 inhibition by pyrrolidine derivatives for glycemic control.

Dual PI3Kα/HDAC6 Inhibition in Oncology

Recent advancements have expanded pyrrolidine's utility into targeted cancer therapies. A novel series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives has been engineered to simultaneously target PI3Kα and HDAC6. The pyrrolidine core acts as a rigid hinge, positioning the pharmacophores to inhibit pAkt(Ser473) phosphorylation while inducing the accumulation of acetylated α-tubulin. Notably, compound 21j demonstrated extraordinary subtype selectivity, achieving IC50 values of 2.9 nM against PI3Kα and 26 nM against HDAC6, mitigating the severe adverse effects typically associated with pan-inhibition (4)[4].

Quantitative Pharmacological Profiling

To guide lead optimization, the following table summarizes the quantitative binding affinities and target profiles of benchmark pyrrolidine derivatives across different indications.

| Compound / Derivative Class | Primary Target | Disease Indication | IC50 / MIC Value | Reference |

| Vildagliptin | DPP-4 Enzyme (Ser630) | Type 2 Diabetes | ~3.5 nM | [3] |

| Compound 21j | PI3Kα / HDAC6 | Multiple Myeloma | 2.9 nM / 26 nM | [4] |

| Compound 22c (1,2,4-oxadiazole) | DNA Gyrase | Bacterial Infection | 120 nM | [5] |

| Compound 23d (Sulfonamide) | DPP-4 Enzyme | Type 2 Diabetes | 11.32 µM | [5] |

| Compound 37e (Dispiro hybrid) | Unknown (MCF-7 / HeLa) | Breast / Cervical Cancer | 17 µM / 19 µM | [1] |

Experimental Workflow: Synthesis & Self-Validating Screening Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires self-validating experimental systems. Causality must be established at every step to ensure that observed biological activity is a direct result of the synthesized molecule's interaction with the target, rather than assay artifacts.

Rationale for 1,3-Dipolar Cycloaddition

To synthesize highly functionalized pyrrolidines, we utilize the 1,3-dipolar cycloaddition between an azomethine ylide and an olefinic dipolarophile. Causality: This specific reaction is chosen because it allows for the simultaneous, stereocontrolled construction of multiple chiral centers on the pyrrolidine ring. By locking the stereochemistry, we restrict the conformational "pseudorotation" to the exact 3D orientation required for optimal target binding (1)[1].

Step-by-Step Self-Validating Protocol

Step 1: Synthesis via Cycloaddition

-

Action: React the azomethine ylide precursor with the selected alkene in the presence of a Lewis acid catalyst (e.g., AgOAc) at room temperature for 4-6 hours.

-

Validation Loop: Perform in-process LC-MS. Do not proceed until the mass of the ylide precursor is entirely depleted, confirming complete conversion to the cycloadduct.

Step 2: Stereochemical Isolation

-

Action: Purify the crude mixture using Chiral Preparative HPLC to isolate the specific (S,S)-enantiomer.

-

Validation Loop: Analyze the isolated fraction using Vibrational Circular Dichroism (VCD) and analytical chiral HPLC. Proceed only if the enantiomeric excess (ee) is > 99%. Causality: Enantiomeric impurities can act as competitive antagonists or exhibit off-target toxicity.

Step 3: High-Throughput Enzymatic Screening

-

Action: Incubate the purified derivative with the target enzyme (e.g., DPP-4) and a fluorogenic substrate in a 96-well microtiter plate. Measure fluorescence cleavage at 460 nm.

-

Validation Loop: Include a known reference inhibitor (e.g., Vildagliptin) in parallel wells. Calculate the IC50 only if the reference compound's IC50 falls within 10% of its historical baseline, ruling out assay drift or reagent degradation.

Step 4: Orthogonal Target Engagement

-

Action: Perform Surface Plasmon Resonance (SPR) by immobilizing the target enzyme on a CM5 sensor chip and flowing the pyrrolidine derivative over the surface.

-

Validation Loop: Confirm dose-dependent, reversible binding kinetics (Kon/Koff). Causality: This proves the IC50 observed in Step 3 is driven by direct, physical target engagement rather than pan-assay interference (PAINS) or compound aggregation.

Step-by-step experimental workflow for synthesizing and validating pyrrolidine hits.

Pharmacokinetic & Toxicity Profiling (ADMET)

While the pyrrolidine motif generally enhances aqueous solubility and acts as a favorable hydrogen bond donor/acceptor, structural vigilance is required during lead optimization. The secondary amine of the pyrrolidine ring can be susceptible to bioactivation by cytochrome P450 enzymes, potentially forming reactive iminium ions or aminoaldehydes (3)[3].

To circumvent this, medicinal chemists often mask the NH group (e.g., via N-alkylation or acylation) or introduce steric bulk at the α-carbon positions. This experimental choice directly prevents enzymatic oxidation, thereby eliminating the risk of genotoxicity and mutagenicity while preserving the molecule's potent target affinity.

References

- Source: PMC (nih.gov)

- Source: PMC (nih.gov)

- Title: Pyrrolidine Derivatives in Drug Discovery Source: PharmaBlock URL

- Title: Discovery of (S)-N1-(thiazol-2-yl)

- Title: The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing the Pharmacophore: Structure-Activity Relationships of Pyrovalerone Analogs at Monoamine Transporters

Executive Summary & Mechanistic Paradigm

Pyrovalerone analogs, a distinct subclass of synthetic cathinones, have garnered intense scrutiny in neuropharmacology and toxicology due to their potent psychostimulant properties. Unlike simple cathinones (e.g., methcathinone) or amphetamines, which act as substrates that induce monoamine release, pyrovalerone derivatives such as 3,4-methylenedioxypyrovalerone (MDPV) and α -pyrrolidinovalerophenone ( α -PVP) function exclusively as potent reuptake inhibitors at the dopamine transporter (DAT) and norepinephrine transporter (NET)[1].

Understanding the structure-activity relationship (SAR) of this scaffold is critical for rational drug design, addiction medicine, and forensic toxicology. This guide systematically deconstructs the structural determinants that govern the affinity, potency, and selectivity of pyrovalerone analogs at monoamine transporters (MATs).

Core Structural Determinants (SAR Analysis)

The pyrovalerone pharmacophore consists of four highly tunable regions: the aromatic ring, the β -ketone moiety, the α -alkyl chain, and the terminal tertiary amine (pyrrolidine ring). Modifications to any of these regions drastically alter the molecule's interaction with the DAT and serotonin transporter (SERT) binding pockets.

The α -Alkyl Chain: Lipophilic Anchoring

The length of the α -alkyl chain is a primary driver of DAT inhibition potency. Elongation of the chain increases the molecule's lipophilicity and optimizes its fit within the hydrophobic pocket of the DAT.

-

Truncation: Removal of the side chain (replacing the α -propyl group with hydrogen) results in a 185-fold loss of potency compared to α -PVP[2].

-

Elongation: Extending the chain from methyl to propyl ( α -PVP) or butyl ( α -PHP) yields optimal DAT binding. For instance, α -PHP demonstrates an IC 50 of 97 nM at DAT, maintaining high potency akin to its propyl predecessor[3].

The Pyrrolidine Ring: Steric Constraints

The terminal nitrogen is critical for anchoring the molecule to the aspartate residue (Asp79 in human DAT) within the central binding site.

-

Tertiary Amine Requirement: Deconstructing the pyrrolidine ring to a primary or secondary amine progressively diminishes DAT affinity[1].

-

Ring Expansion: Expanding the 5-membered pyrrolidine ring to a 6-membered piperidine ring introduces steric clashes, decreasing DAT inhibition potency by approximately 15-fold[2].

Aromatic Ring Substitutions: Modulating MAT Selectivity

Substitutions on the phenyl ring dictate the selectivity ratio between DAT and SERT.

-

High DAT Selectivity: Unsubstituted rings ( α -PVP, α -PHP) or those with small para-substituents like 4-methyl (pyrovalerone) exhibit massive DAT/NET selectivity with negligible SERT affinity[1].

-

SERT Affinity Shift: The introduction of bulky, electron-withdrawing groups at the para-position (e.g., 4-CF 3 ) disrupts DAT binding (IC 50 plummets to 7,502 nM) while simultaneously increasing SERT affinity, effectively abolishing the drug's dopaminergic selectivity[3].

Structural determinants of pyrovalerone analogs governing MAT selectivity.

Quantitative Pharmacodynamic Profiling

To contextualize the SAR principles, the following table synthesizes the quantitative transporter inhibition data (IC 50 values) for key pyrovalerone analogs. Data reflects the concentration required to inhibit 50% of radiolabeled monoamine uptake in synaptosomal or transfected cell models[1][2][3].

CompoundStructural ModificationDAT IC 50 (nM)NET IC 50 (nM)SERT IC 50 (nM)Selectivity ProfileMDPV3,4-methylenedioxy, α -propyl~4.0~10.0>3,000DAT/NET Highly Selective α -PVPUnsubstituted, α -propyl17.5~20.0>10,000DAT/NET Highly SelectivePyrovalerone4-methyl, α -propyl52.028.31,070DAT/NET Selective α -PHPUnsubstituted, α -butyl97.0N/A>30,000DAT Selective4-CF 3 α -PHP4-trifluoromethyl, α -butyl7,502N/A5,800Non-selective / Weak

Experimental Methodology: Self-Validating Synaptosomal Uptake Assay

To generate reliable IC 50 values for novel analogs, researchers utilize a radioligand uptake inhibition assay. The following protocol is engineered as a self-validating system , incorporating internal controls to isolate specific transporter activity from background diffusion.

Causality of Experimental Design

-

Tissue Selection (Rat Striatum): The striatum is utilized because it possesses the highest density of dopaminergic terminals in the mammalian brain, ensuring a high signal-to-noise ratio for DAT assays.

-

P2 Fractionation: Centrifugation at 10,000 × g isolates intact presynaptic nerve terminals (synaptosomes). This is critical because MATs require an intact Na + /Cl − electrochemical gradient to drive secondary active transport. Lysed cells cannot transport dopamine.

-

Non-Specific Binding (NSB) Control: The inclusion of a saturating concentration of a known selective inhibitor (e.g., 10 µM GBR12909 or mazindol) is mandatory. This blocks 100% of DAT-mediated uptake, allowing researchers to subtract passive diffusion of [³H]-dopamine into the lipid bilayer, ensuring the calculated IC 50 reflects pure transporter inhibition.

Self-validating synaptosomal monoamine uptake inhibition assay workflow.

Step-by-Step Protocol

-

Tissue Preparation: Rapidly dissect rat brain striatum over ice. Homogenize in 10 volumes of ice-cold 0.32 M sucrose utilizing a Teflon-glass homogenizer to gently disrupt tissue without lysing synaptic vesicles.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).

-

Transfer the supernatant (S1) and centrifuge at 10,000 × g for 20 minutes at 4°C. The resulting pellet (P2) contains the functional synaptosomes.

-

-

Resuspension: Resuspend the P2 pellet in oxygenated Krebs-Ringer phosphate buffer (pH 7.4) containing ascorbic acid (to prevent dopamine oxidation) and pargyline (a MAO inhibitor to prevent dopamine degradation).

-

Assay Incubation (The Self-Validating Matrix):

-

Total Uptake Wells: Buffer + Synaptosomes + [³H]-Dopamine.

-

NSB Wells: Buffer + Synaptosomes + 10 µM GBR12909 + [³H]-Dopamine.

-

Test Wells: Buffer + Synaptosomes + Pyrovalerone Analog (serial dilutions from 0.1 nM to 10 µM) + [³H]-Dopamine.

-

Reference Wells: Cocaine or MDPV run in parallel to validate assay sensitivity.

-

Incubate all tubes at 37°C for 15 minutes to allow active transport.

-

-

Termination & Filtration: Terminate the reaction by adding 4 mL of ice-cold buffer to halt transport kinetics. Immediately filter the mixture through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a rapid vacuum manifold.

-

Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify retained radioactivity via Liquid Scintillation Counting (LSC).

-

Data Analysis: Subtract NSB from all values to determine specific uptake. Plot specific uptake against the log concentration of the analog to generate a non-linear regression curve, yielding the precise IC 50 value.

References

-

Glennon, R. A., et al. "Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP)." ACS Chemical Neuroscience, 2015.[Link]

-

Baumann, M. H., et al. "Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP)." Current Topics in Behavioral Neurosciences, 2017.[Link]

-

Kolanos, R., et al. "Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters." ACS Chemical Neuroscience, 2015.[Link]

-

Valente, M. J., et al. "From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts." MDPI Pharmaceuticals, 2024.[Link]

Sources

- 1. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Evolution and Pharmacology of Synthetic Cathinones: A Comprehensive Technical Guide

Executive Summary

Synthetic cathinones, colloquially known in the recreational market as "bath salts" or "legal highs," represent a rapidly evolving class of novel psychoactive substances (NPS). Derived from the naturally occurring alkaloid found in the khat plant (Catha edulis), these β-keto phenethylamine derivatives exhibit profound psychostimulant properties. This whitepaper provides an in-depth technical analysis of the historical discovery, structure-activity relationships (SAR), neuropharmacological mechanisms, and the rigorous experimental methodologies required to characterize this complex class of compounds.

Historical Timeline: From Catha edulis to Designer Drugs

Synthetic cathinones are human-made stimulants chemically related to cathinone, the primary psychoactive alkaloid extracted from the khat plant (1[1]). The synthetic history of these compounds dates back nearly a century. Methcathinone and mephedrone were first synthesized in 1928 and 1929, respectively, with the initial intent of developing novel antidepressants and anti-fatigue agents (2[2]). However, clinical development was largely abandoned due to their powerful addictive properties and severe side effects.

In the early 2000s, these compounds re-emerged on the recreational market, aggressively marketed online to circumvent existing drug legislation (3[3]). The widespread abuse of first-generation synthetic cathinones like mephedrone, methylone, and 3,4-methylenedioxypyrovalerone (MDPV) led to emergency Schedule I classifications by the DEA in 2011 and 2012. This regulatory crackdown spurred clandestine chemists to synthesize second-generation derivatives, such as α-pyrrolidinopentiophenone (α-PVP), perpetuating a continuous cycle of designer drug evolution (4[4]).

Chronological evolution of synthetic cathinones from natural alkaloids to designer drugs.

Structural Chemistry and Structure-Activity Relationship (SAR)

Synthetic cathinones share a core β-keto phenethylamine scaffold. The presence of the β-ketone group increases the molecule's polarity compared to non-ketone amphetamines. While this slightly reduces blood-brain barrier permeability, it preserves a high affinity for monoamine transporters (MATs) (5[5]).

Key structural modifications dictate the pharmacological profile:

-

Pyrrolidine Ring Addition (e.g., MDPV, α-PVP): N-alkylation with a pyrrolidine ring abolishes the substrate-releasing mechanism, converting the molecule into a potent, pure uptake inhibitor at DAT and NET with minimal SERT activity (6[6]).

-

Ring Substitutions (e.g., Methylone): The addition of a 3,4-methylenedioxy group increases affinity for SERT, resulting in MDMA-like empathogenic effects and a lower DAT/SERT ratio (7[7]).

-

Alpha-Carbon Chain Elongation: Extending the alkyl chain at the alpha-carbon generally increases DAT selectivity and overall potency as an inhibitor (4[4]).

Neuropharmacological Mechanisms: Substrates vs. Inhibitors

Synthetic cathinones exert their psychostimulant effects by disrupting the normal function of the solute carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) (5[5]).

Depending on their structure, they operate via two distinct, mutually exclusive mechanisms:

-

Transporter Substrates (Releasers): Compounds like mephedrone and methylone bind to the orthosteric site of the transporter and are actively translocated into the neuronal cytoplasm. Once inside, they interact with the vesicular monoamine transporter-2 (VMAT2), impeding the filling of synaptic vesicles and triggering the reverse transport (efflux) of intracellular neurotransmitters into the synaptic cleft (1[1]).

-

Transporter Inhibitors (Blockers): Pyrrolidino-cathinones like MDPV and α-PVP act as pure blockers. They bind to the transporter's active site but are not translocated. This conformational blockade prevents the reuptake of endogenous monoamines, leading to rapid and prolonged synaptic accumulation (6[6]).

Divergent mechanisms of action of synthetic cathinones at monoamine transporters.

Quantitative Data: Transporter Inhibition Potencies

The pharmacological profile of a cathinone is heavily defined by its IC50 values across the three monoamine transporters. A high DAT/SERT ratio is a strong predictor of high abuse liability and potent psychostimulant effects (7[7]).

| Compound | Primary Mechanism | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |

| Mephedrone | Substrate / Releaser | ~240 | ~50 | ~300 | ~1.25 |

| Methylone | Substrate / Releaser | ~130 | ~60 | ~240 | ~1.8 |

| MDPV | Inhibitor / Blocker | ~4.1 | ~24 | ~3300 | ~800 |

| α-PVP | Inhibitor / Blocker | ~3.0 | ~14 | >10000 | >3000 |

Experimental Methodologies in Cathinone Research

To elucidate these mechanisms and determine precise IC50 values, researchers employ highly controlled in vitro assays.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

Causality & Design Rationale: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT. The causality behind this choice is critical: using isolated, transfected cells prevents the confounding interference of endogenous mixed monoamine systems found in wild-type brain synaptosomes, allowing for the precise measurement of isolated transporter kinetics (8[8]).

Step-by-Step Methodology:

-

Cell Preparation: Seed the transporter-expressing HEK293 cells into 96-well plates and incubate overnight to ensure complete adherence and optimal transporter expression on the plasma membrane.

-

Pre-incubation: Wash the cells with a physiological Krebs-HEPES buffer (pH 7.4). Add the test cathinone at varying logarithmic concentrations (e.g., 1 nM to 100 μM). Pre-incubate for 10 minutes at room temperature. Causality: This pre-incubation phase is essential to allow the test compound to reach thermodynamic binding equilibrium with the transporter before the introduction of the competing radiolabeled substrate.

-

Radioligand Addition: Introduce the specific radiolabeled neurotransmitter (e.g., [3H]Dopamine,[3H]Serotonin, or [3H]Norepinephrine) to the wells.

-

Incubation & Self-Validation: Incubate the plate for 10-15 minutes. Self-Validating System: To ensure the assay's integrity, parallel control wells must be treated with a high concentration of a known, highly selective reference inhibitor (e.g., 10 μM GBR12909 for DAT, or 10 μM Paroxetine for SERT). This step defines the non-specific uptake baseline, validating that the measured radioactivity in test wells is exclusively due to specific transporter-mediated uptake (4[4]).

-

Termination: Rapidly terminate the reaction by washing the cells multiple times with ice-cold buffer. Causality: The sudden drop in temperature halts all active transporter kinetics, while the wash physically removes unbound extracellular radioligand.

-

Lysis & Quantification: Lyse the cells to release the internalized radioligand. Measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the concentration-response curves and fit them using non-linear regression to obtain the IC50 values.

Step-by-step workflow for the in vitro monoamine transporter uptake inhibition assay.

Toxicology and Neuropharmacological Implications

The abuse potential and neurotoxicity of synthetic cathinones are heavily dictated by their DAT/SERT inhibition ratios. Compounds with a high DAT/SERT ratio (e.g., MDPV, α-PVP) exhibit profound dopaminergic stimulation with minimal serotonergic buffering, predicting severe stimulant and addictive properties (7[7]). In animal models, these pyrrolidino-cathinones fully substitute for the discriminative stimulus effects of cocaine and methamphetamine, and demonstrate high reinforcing efficacy in intravenous self-administration paradigms (9[9]).

Clinically, acute intoxication with these potent inhibitors manifests as severe agitation, hyperthermia, tachycardia, and excited delirium—a state often necessitating rapid pharmacological intervention with benzodiazepines or antipsychotics to prevent fatal cardiovascular or neurological events.

References

- Synthetic cathinones: an upd

- Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantiosepar

- DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants. acs.org.

- Structure–Activity Relationship of Novel Second-Generation Synthetic C

- Structure–Activity Relationship of Synthetic Cathinones: An Upd

- Neuropharmacology of Synthetic C

- From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic C

- Application Notes and Protocols for In-Vitro Studies of Substituted Cathinone Deriv

- Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse. nih.gov.

Sources

- 1. gov.uk [gov.uk]

- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Asymmetric Synthesis of Chiral 2-Substituted Pyrrolidines

Introduction & Strategic Overview

Optically active 2-substituted pyrrolidines are privileged pharmacophores ubiquitous in natural alkaloids and modern therapeutics, including the blockbuster TRK inhibitor larotrectinib and various dopamine agonists[1][2]. The critical challenge in their synthesis lies in establishing the C2 stereocenter with high enantiomeric excess (ee) while maintaining operational efficiency and scalability.

To address this, modern synthetic chemistry has evolved three robust, enantio-complementary paradigms: Organocatalysis , Transition Metal Catalysis , and Biocatalysis . This application note details the mechanistic causality, experimental protocols, and comparative data for each strategy, providing a self-validating guide for drug development professionals.

Mechanistic Workflow

The following diagram illustrates the three distinct catalytic pathways utilized to convert acyclic precursors into chiral 2-substituted pyrrolidines.

Fig 1. Strategic pathways for the asymmetric synthesis of chiral 2-substituted pyrrolidines.

Strategy I: Organocatalytic Intramolecular Aza-Michael Addition

Causality & Mechanistic Insight

Organocatalytic approaches utilize chiral Brønsted acids (such as TRIP-derived chiral phosphoric acids) to catalyze the intramolecular aza-Michael addition of enone carbamates[3][4]. The causality of enantioselection stems from the formation of a highly organized, dual hydrogen-bonding network between the phosphoric acid catalyst, the enone moiety, and the carbamate N-H. This interaction lowers the lowest unoccupied molecular orbital (LUMO) of the Michael acceptor while simultaneously restricting rotational freedom, effectively shielding one enantiotopic face and directing the nucleophilic attack of the nitrogen atom[4].

Protocol: Domino Cross-Metathesis / Aza-Michael Addition

Adapted from the protocol for enantio-enriched heterocycles[3][4].

-

Preparation : In an oven-dried Schlenk tube under an argon atmosphere, dissolve the terminal alkene carbamate (0.2 mmol) and the corresponding α,β-unsaturated aliphatic ketone (0.6 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

-

Catalyst Addition : Add the chiral phosphoric acid catalyst (10 mol%) and Hoveyda-Grubbs II catalyst (5 mol%).

-

Reaction Execution : Stir the mixture at 40 °C. The Hoveyda-Grubbs II catalyst first drives the cross-metathesis to form the enone intermediate. Subsequently, the chiral phosphoric acid triggers the intramolecular aza-Michael addition.

-